4-Chloro-2-methyl-1-(propan-2-yl)benzene
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Overview
Description
4-Chloro-2-methyl-1-(propan-2-yl)benzene, also known as o-cymene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring ortho-substituted with a chlorine atom, a methyl group, and an isopropyl group. This compound is a colorless liquid that is nearly insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of toluene with propylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor where the catalyst is present. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, forming 2-methyl-1-(propan-2-yl)benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Products include 4-chloro-2-methylbenzoic acid and 4-chloro-2-methylbenzyl alcohol.
Reduction: The major product is 2-methyl-1-(propan-2-yl)benzene.
Substitution: Products vary depending on the substituent introduced, such as 4-nitro-2-methyl-1-(propan-2-yl)benzene for nitration reactions.
Scientific Research Applications
4-Chloro-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and the isopropyl group on the benzene ring influence the reactivity and orientation of the compound in chemical reactions. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(propan-2-yl)benzene: Lacks the chlorine substituent, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-1-(propan-2-yl)benzene: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
4-Chloro-2-methylbenzoic acid: An oxidized derivative of 4-Chloro-2-methyl-1-(propan-2-yl)benzene with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the benzene ring, which significantly influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
62896-61-1 |
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Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
InChI Key |
ZSTKODDIHPJZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)C |
Origin of Product |
United States |
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